硝普钠无水

描述

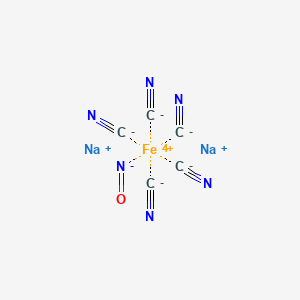

Sodium nitroprusside, with the chemical formula Na₂[Fe(CN)₅NO], is a red-colored sodium salt that dissolves in water or ethanol to give solutions containing the free complex dianion [Fe(CN)₅NO]²⁻ . It is widely known for its use as a potent vasodilator in medical applications, particularly for the rapid reduction of blood pressure in hypertensive emergencies .

科学研究应用

Sodium nitroprusside has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound for the calibration of Mössbauer spectrometers.

Biology: Sodium nitroprusside is used to study nitric oxide signaling pathways in plants and animals.

Medicine: It is used to manage acute hypertensive crises and heart failure by inducing vasodilation.

Industry: It is used in the synthesis of other chemical compounds and as a reagent in analytical chemistry.

作用机制

Target of Action

Sodium nitroprusside (SNP) primarily targets the vascular smooth muscle cells . It serves as a source of nitric oxide (NO), a potent peripheral vasodilator that affects both arterioles and venules, with a more pronounced effect on venules .

Mode of Action

SNP is metabolized in the body to release nitric oxide (NO) . NO activates guanylate cyclase in the vascular smooth muscle, leading to increased production of intracellular cyclic guanosine monophosphate (cGMP) .

Biochemical Pathways

The action of SNP involves several biochemical pathways. The primary pathway is the NO-cGMP pathway . The release of NO from SNP activates guanylate cyclase, leading to increased cGMP production . SNP also interacts with phytohormones, affecting various physiological processes in plants .

Pharmacokinetics

SNP is administered intravenously and has a bioavailability of 100% . It is metabolized by combination with hemoglobin to produce cyanmethemoglobin and cyanide ions . Methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin . Thiosulfate reacts with cyanide to produce thiocyanate, which is eliminated in the urine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of SNP. For instance, SNP is light-sensitive and needs to be shielded from light to prevent degradation . Moreover, different plant species and genotypes react to SNP treatment differently depending on the context .

生化分析

Biochemical Properties

Sodium nitroprusside anhydrous plays a crucial role in biochemical reactions by acting as a nitric oxide donor. It interacts with various enzymes, proteins, and biomolecules, primarily through the release of nitric oxide. One of the key interactions is with guanylate cyclase, an enzyme that converts GTP to cGMP. The increase in cGMP levels leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation . Additionally, sodium nitroprusside anhydrous interacts with hemoglobin, leading to the formation of cyanmethemoglobin and the release of cyanide ions .

Cellular Effects

Sodium nitroprusside anhydrous has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The release of nitric oxide from sodium nitroprusside anhydrous activates the cGMP signaling pathway, which plays a role in vasodilation and the regulation of blood pressure . Furthermore, sodium nitroprusside anhydrous can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at high concentrations .

Molecular Mechanism

The molecular mechanism of sodium nitroprusside anhydrous involves the release of nitric oxide, which binds to the heme moiety of soluble guanylate cyclase. This binding activates the enzyme, leading to an increase in cGMP levels. The elevated cGMP levels result in the activation of protein kinase G, which phosphorylates target proteins involved in smooth muscle relaxation . Additionally, sodium nitroprusside anhydrous can interact with sulfhydryl-containing compounds, such as glutathione and cysteine, leading to the formation of disulfides and S-nitrosothiols .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium nitroprusside anhydrous can change over time. The compound is known for its rapid onset of action, with effects typically observed within minutes of administration . Its stability can be affected by light exposure, leading to degradation and reduced efficacy . Long-term studies have shown that prolonged exposure to sodium nitroprusside anhydrous can result in the accumulation of cyanide ions, which can have toxic effects on cellular function .

Dosage Effects in Animal Models

The effects of sodium nitroprusside anhydrous vary with different dosages in animal models. At low doses, it effectively reduces blood pressure and induces vasodilation . At high doses, sodium nitroprusside anhydrous can cause severe hypotension, cyanide toxicity, and methemoglobinemia . These adverse effects highlight the importance of careful dosage management in experimental and clinical settings.

Metabolic Pathways

Sodium nitroprusside anhydrous is involved in several metabolic pathways. Upon administration, it is metabolized by hemoglobin to produce cyanmethemoglobin and cyanide ions . The cyanide ions are further detoxified by the enzyme rhodanese, which converts them to thiocyanate, a less toxic compound excreted in the urine . Additionally, sodium nitroprusside anhydrous can interact with vitamin B12 to form cyanocobalamin, which is also excreted from the body .

Transport and Distribution

Within cells and tissues, sodium nitroprusside anhydrous is primarily distributed in the extracellular space . It is transported in the bloodstream and rapidly taken up by vascular smooth muscle cells, where it exerts its vasodilatory effects . The compound’s distribution is limited to the plasma, with minimal accumulation in blood cells .

Subcellular Localization

Sodium nitroprusside anhydrous is localized mainly in the extracellular space and does not readily enter cells . Its activity is primarily exerted through the release of nitric oxide, which diffuses into surrounding cells and tissues. The nitric oxide produced by sodium nitroprusside anhydrous can interact with various cellular components, including soluble guanylate cyclase and sulfhydryl-containing proteins, to exert its biological effects .

准备方法

Sodium nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate . The reaction can be represented as follows:

K4[Fe(CN)6]+6HNO3→H2[Fe(CN)5(NO)]+CO2+NH4NO3+4KNO3

This method is simple and yields a high purity product, making it suitable for industrial production .

化学反应分析

Sodium nitroprusside undergoes various chemical reactions, including:

Oxidation and Reduction: It can be reduced to form different iron complexes.

Substitution: It reacts with various ligands to form substituted complexes.

Reactions with Amines: Sodium nitroprusside reacts with primary amines to form colored complexes, which are used in qualitative analysis.

Common reagents used in these reactions include nitric acid, sodium carbonate, and various amines. Major products formed include substituted nitroprusside complexes and colored complexes used in analytical chemistry .

相似化合物的比较

Sodium nitroprusside is unique due to its rapid onset of action and short duration of effect. Similar compounds include:

Sodium nitrite: Also a vasodilator but with a different mechanism of action.

Clevidipine: A calcium channel blocker used as an alternative to sodium nitroprusside for blood pressure management.

Sodium nitroprusside’s ability to release nitric oxide and its rapid action make it particularly effective in acute medical situations .

属性

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+4;-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECOKVKJVPMJBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5FeN6Na2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-89-2 | |

| Record name | Ferrate(2-), pentakis(cyano-.kappa.C)nitrosyl-, sodium (1:2), (OC-6-22)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium pentacyanonitrosylferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

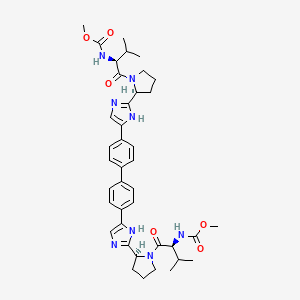

![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)